

# 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole molecular weight

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## Compound of Interest

Compound Name: 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole

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An In-depth Technical Guide to the Physicochemical Properties and Analysis of **5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

This guide provides a comprehensive technical overview of **5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole**, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its core physicochemical properties, centered around its molecular weight, and provide validated experimental protocols for its synthesis and characterization. The significance of the trifluoromethoxy-phenyl-tetrazole scaffold is discussed, highlighting its potential applications in drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics leveraging this unique molecular architecture.

## Introduction: The Strategic Value of Fluorinated Phenyl-Tetrazoles

The tetrazole ring is a key pharmacophore in modern drug design, widely recognized as a metabolically stable bioisostere of the carboxylic acid group.<sup>[1]</sup> This bioisosteric relationship allows for the modulation of physicochemical properties such as pKa and lipophilicity, which

can lead to improved oral bioavailability and cell permeability of drug candidates.[2] Marketed drugs like the antihypertensive agent Losartan feature the tetrazole moiety, underscoring its therapeutic relevance.[1]

The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF<sub>3</sub>) group, is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[3][4] The -OCF<sub>3</sub> group, in particular, is a powerful modulator of electronic properties and can significantly improve a compound's pharmacokinetic profile.[3] The combination of a tetrazole ring with a trifluoromethoxy-substituted phenyl group, as seen in **5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole**, therefore represents a promising scaffold for the development of novel therapeutic agents.[5]

## Core Physicochemical Properties

The fundamental characteristics of **5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole** are crucial for its application in drug development. These properties dictate its behavior in biological systems and inform formulation strategies. The molecular formula of the compound is C<sub>8</sub>H<sub>5</sub>F<sub>3</sub>N<sub>4</sub>O.

Property	Value	Source
Molecular Weight	230.15 g/mol	Calculated
Monoisotopic Mass	230.0419 Da	Calculated
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> N <sub>4</sub> O	Derived from structure
XLogP3 (Predicted)	~2.5 - 3.0	Estimated based on similar structures[6][7]
Hydrogen Bond Donors	1	Derived from structure
Hydrogen Bond Acceptors	5	Derived from structure
Appearance	White to off-white solid	Typical for phenyl-tetrazoles

## Synthesis and Structural Elucidation: A Validated Approach

The synthesis of 5-aryl-2H-tetrazoles is well-documented in the scientific literature.<sup>[8][9][10]</sup> A common and effective method involves the [3+2] cycloaddition of a nitrile with an azide.

## General Synthetic Workflow

A plausible synthetic route to **5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole** starts from the commercially available 3-(trifluoromethoxy)benzonitrile. This is reacted with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt catalyst, to facilitate the formation of the tetrazole ring.

*A general workflow for the synthesis of the target compound.*

## Experimental Protocols for Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

### Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.
- Methodology:
  - Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
  - <sup>1</sup>H NMR Analysis: The proton spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring and the N-H proton of the tetrazole ring. The aromatic protons will exhibit complex splitting patterns, while the tetrazole N-H proton typically appears as a broad singlet in the downfield region (>10 ppm).
  - <sup>13</sup>C NMR Analysis: The carbon spectrum will show distinct signals for the carbon atoms in the phenyl ring, the trifluoromethoxy group, and the tetrazole ring. The carbon of the tetrazole ring is characteristically deshielded and appears in the range of 142-164 ppm.<sup>[11]</sup>
  - <sup>19</sup>F NMR Analysis: A singlet corresponding to the -OCF<sub>3</sub> group is expected.

## Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Objective: To confirm the molecular weight of the compound.
- Methodology:
  - Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
  - Analysis: Infuse the sample into the ESI source.
  - Data Acquisition: Scan an appropriate mass range (e.g., m/z 100-500).
  - Expected Results: In positive ion mode, the molecular ion peak should be observed at m/z 231.05 [M+H]<sup>+</sup>. In negative ion mode, the peak should appear at m/z 229.04 [M-H]<sup>-</sup>. A common fragmentation pathway for 5-substituted tetrazoles involves the loss of a nitrogen molecule (N<sub>2</sub>).[\[11\]](#)

## Potential Applications in Drug Discovery and Medicinal Chemistry

The unique combination of the tetrazole and trifluoromethoxy groups suggests several potential therapeutic applications for **5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole**.

- Enzyme Inhibition: The tetrazole moiety can act as a surrogate for a carboxylic acid, enabling it to interact with active sites of enzymes that recognize carboxylate substrates. The trifluoromethoxy group can enhance binding affinity through favorable interactions and improve metabolic stability.[\[1\]](#)
- Receptor Antagonism: Many G-protein coupled receptor (GPCR) antagonists utilize a carboxylic acid or a tetrazole bioisostere to achieve their activity.
- Antimicrobial Agents: Phenyl-tetrazole derivatives have been explored for their antibacterial and antifungal activities.[\[2\]](#) The lipophilicity imparted by the trifluoromethoxy group could enhance cell wall penetration.

The diagram below illustrates a hypothetical mechanism where a tetrazole-containing compound acts as a competitive antagonist at a receptor binding site.

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